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Bicyclo[1.1.0]butane-2,4-dicarbaldehyde

Cat. No.: B14363796
CAS No.: 90242-00-5
M. Wt: 110.11 g/mol
InChI Key: LNHQHOHFEPAWGT-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Bicyclo[1.1.0]butane Systems

The study of bicyclo[1.1.0]butane systems dates back to the mid-20th century. The first synthesis of a BCB derivative was accomplished in 1959 by Wiberg and Ciula, who prepared an ester-substituted version of the scaffold. rsc.orgchinesechemsoc.org This was followed by the synthesis of the parent hydrocarbon, bicyclo[1.1.0]butane, in 1963. nih.govacs.org For many years after their discovery, these highly strained molecules were primarily of theoretical and mechanistic interest, largely considered chemical oddities due to their instability and challenging synthesis. rsc.orgrsc.org Early research focused on understanding their unique bonding, spectroscopic properties, and reactivity in thermal and metal-catalyzed transformations. core.ac.ukpitt.edu These foundational studies, though often academic in nature, laid the groundwork for the eventual appreciation of BCBs as powerful synthetic tools. chinesechemsoc.org

Significance of Highly Strained Small-Ring Systems in Organic Synthesis

Highly strained small-ring systems like bicyclo[1.1.0]butanes are of profound significance in organic synthesis due to the substantial potential energy stored within their chemical bonds. rsc.org The strain energy of the parent bicyclo[1.1.0]butane is estimated to be approximately 64 kcal/mol, making it one of the most strained isolable carbocycles. chemrxiv.orgwikipedia.org This inherent strain is a powerful thermodynamic driving force for a variety of chemical transformations known as "strain-release" reactions. wikipedia.org

These reactions allow the strained framework to open, providing access to more stable and complex molecular structures, particularly substituted cyclobutanes, which are otherwise difficult to synthesize. researchgate.netrsc.org The central carbon-carbon bond of the BCB core exhibits reactivity akin to that of a π-bond, readily participating in reactions with electrophiles, nucleophiles, radicals, and carbenes. chinesechemsoc.orgchemrxiv.org This diverse reactivity enables a wide range of synthetic applications, from polymerization to the construction of sp³-rich molecules for medicinal chemistry. rsc.orgacs.org The ability to harness ring strain provides a strategic advantage in chemical synthesis, enabling the efficient construction of intricate molecular targets. researchgate.net

Overview of Bicyclo[1.1.0]butane-2,4-dicarbaldehyde as a Functionalized Bicyclo[1.1.0]butane Derivative

This compound is a specific derivative of the parent BCB framework, functionalized with two aldehyde groups at the 2 and 4 positions. While extensive research on this particular compound is not widely available in peer-reviewed literature, its structure and properties can be understood from its constituent parts: the strained bicyclobutane core and the reactive aldehyde functional groups. The presence of the aldehyde moieties provides handles for a wide array of subsequent chemical modifications, such as oxidation to carboxylic acids, reduction to alcohols, or nucleophilic additions to form new carbon-carbon bonds. The combination of the high reactivity of the strained ring system with the synthetic versatility of the aldehyde groups makes this compound a potentially valuable, though underexplored, building block in organic synthesis.

Below is a table summarizing the key computed properties and identifiers for this compound based on available database information. nih.govepa.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₆O₂
Molecular Weight 110.11 g/mol
CAS Number 90242-00-5
Canonical SMILES C1(C=O)C2C1C2C=O
InChI Key LNHQHOHFEPAWGT-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Research Landscape and Emerging Trends in Bicyclo[1.1.0]butane Chemistry

In recent years, the field of bicyclo[1.1.0]butane chemistry has experienced a significant resurgence. researchgate.netrsc.org Long past their status as mere curiosities, BCBs are now at the forefront of innovative synthetic strategies. rsc.org A major trend is the development of novel and more practical methods for the synthesis and functionalization of the BCB core, including techniques that avoid pyrophoric reagents and operate under milder conditions, such as continuous flow processes. nih.govacs.org

Another key area of advancement is in catalytic asymmetric transformations, which aim to produce enantioenriched chiral molecules from BCB precursors. chinesechemsoc.org This is particularly important for applications in drug discovery, where specific stereoisomers are often required. chinesechemsoc.org Furthermore, the use of photochemistry to induce strain-release transformations has opened up new reaction pathways. acs.org The application of BCBs as bioisosteres—substitutes for phenyl rings in bioactive molecules—continues to be a major driver of research, as it offers a strategy to create novel, three-dimensional drugs with improved properties. chemrxiv.orgnih.gov The expanding synthetic toolbox for BCBs is positioning them as indispensable components in modern medicinal chemistry, materials science, and complex molecule synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B14363796 Bicyclo[1.1.0]butane-2,4-dicarbaldehyde CAS No. 90242-00-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90242-00-5

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

bicyclo[1.1.0]butane-2,4-dicarbaldehyde

InChI

InChI=1S/C6H6O2/c7-1-3-5-4(2-8)6(3)5/h1-6H

InChI Key

LNHQHOHFEPAWGT-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1C2C1C2C=O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 1.1.0 Butane 2,4 Dicarbaldehyde and Its Core Scaffold

Classical Approaches to the Bicyclo[1.1.0]butane Skeleton

The earliest methods for constructing the bicyclo[1.1.0]butane core often involved intramolecular cyclization reactions, leveraging reactive intermediates to form the characteristic strained central bond.

Intramolecular Wurtz-type Reactions and Related Reductive Cyclizations

One of the foundational methods for the synthesis of the bicyclo[1.1.0]butane skeleton is the intramolecular Wurtz-type reaction. This approach typically involves the reductive cyclization of a 1,3-dihalocyclobutane using an alkali metal, most commonly sodium. orgsyn.org The reaction proceeds by a metal-halogen exchange, which is then followed by an intramolecular nucleophilic substitution to form the central C1-C3 bond of the bicyclo[1.1.0]butane ring system. orgsyn.org

A notable example is the preparation of the parent bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane. orgsyn.org The use of finely dispersed sodium in a suitable solvent, such as dioxane, facilitates the reductive coupling to afford the desired product in good yield. orgsyn.org The choice of halogens and the reaction conditions are critical to the success of this method, as intermolecular reactions can be a competing pathway.

Starting MaterialReagentsSolventProductYield (%)
1-Bromo-3-chlorocyclobutaneSodiumDioxaneBicyclo[1.1.0]butane78-94

Table 1: Examples of Intramolecular Wurtz-type Reactions for Bicyclo[1.1.0]butane Synthesis. orgsyn.org

Intramolecular [2+1] Cycloadditions via Carbene Intermediates

The intramolecular [2+1] cycloaddition of a carbene to a double bond within the same molecule is another classical strategy for the formation of the bicyclo[1.1.0]butane framework. This method typically starts with a suitably substituted cyclopropene (B1174273) or a precursor that can generate a carbene in proximity to a double bond.

While the intermolecular [2+1] cycloaddition of a carbene to a cyclopropene is a conceptually straightforward approach to the bicyclo[1.1.0]butane skeleton, intramolecular variants have also been explored. rsc.org These reactions often involve the decomposition of a diazo compound or the generation of a carbene from other precursors in a molecule that also contains a double bond positioned for intramolecular cyclization. For instance, a dirhodium-catalyzed intramolecular cyclopropanation has been utilized to form a bicyclo[1.1.0]butane intermediate. acs.orgnih.gov

Ring Closure of Halogenated Cyclobutanes and Cyclopropanes

The ring closure of appropriately substituted halogenated cyclobutanes and cyclopropanes serves as a versatile entry point to the bicyclo[1.1.0]butane skeleton. This approach is closely related to the Wurtz-type reactions but can also be achieved under base-mediated dehydrohalogenation conditions.

The treatment of 1,3-dihalocyclobutanes with a strong base can induce a 1,3-elimination to form the central bond of the bicyclo[1.1.0]butane. Similarly, intramolecular nucleophilic substitution in functionalized cyclopropanes can lead to the formation of the bicyclic system. nih.gov For example, a highly diastereoselective synthesis of polysubstituted bicyclobutanes has been achieved through a diastereoselective carbometalation of cyclopropenes followed by a cyclization of the resulting bromomethyl-iodocyclopropanes. nih.gov This method involves a lithium-iodine exchange followed by an intramolecular nucleophilic substitution to furnish the bicyclobutane ring system. nih.gov

Modern Convergent Syntheses of Substituted Bicyclo[1.1.0]butanes

More contemporary approaches to the bicyclo[1.1.0]butane core often focus on convergent strategies that allow for the introduction of substituents with greater control and efficiency.

Synthesis from Bicyclo[1.1.1]pentane Precursors

A recent and innovative approach to substituted bicyclo[1.1.0]butanes involves the skeletal rearrangement of bicyclo[1.1.1]pentane precursors. This strategy is particularly attractive due to the increasing commercial availability of bicyclo[1.1.1]pentane derivatives.

A key step in the conversion of bicyclo[1.1.1]pentanes to bicyclo[1.1.0]butanes is the generation of a reactive intermediate at one of the bridgehead positions. The photo-Hunsdiecker reaction provides a mild and efficient method for the synthesis of 1-iodo-bicyclo[1.1.1]pentanes from the corresponding bicyclo[1.1.1]pentane-1-carboxylic acids. chemrxiv.orgchemrxiv.org This reaction involves the photolysis of the carboxylic acid in the presence of an iodine source, leading to a decarboxylative iodination. chemrxiv.orgchemrxiv.org

The resulting 1-iodo-bicyclo[1.1.1]pentanes can then be treated with a variety of nucleophiles to induce a skeletal rearrangement to the corresponding substituted bicyclo[1.1.0]butanes. chemrxiv.orgchemrxiv.org This two-step process allows for the introduction of a range of functional groups at the bridgehead position of the bicyclo[1.1.0]butane product. chemrxiv.orgchemrxiv.org

Bicyclo[1.1.1]pentane PrecursorReagentsProductYield (%)
Bicyclo[1.1.1]pentane-1-carboxylic acidIodoform, light1-Iodo-bicyclo[1.1.1]pentaneHigh
1-Iodo-bicyclo[1.1.1]pentaneVarious nucleophilesSubstituted bicyclo[1.1.0]butanesModerate to Good

Table 2: Synthesis of Substituted Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentane Precursors. chemrxiv.orgchemrxiv.org

Nucleophilic Substitution Reactions with Amine and Thiol Nucleophiles

A notable strategy for synthesizing substituted bicyclo[1.1.0]butanes involves a two-step process starting from bicyclo[1.1.1]pentanes (BCPs). chemrxiv.org This method utilizes iodo-bicyclo[1.1.1]pentanes as intermediates, which can be generated from commercially available BCP carboxylic acids via a photo-Hunsdiecker reaction under metal-free conditions. chemrxiv.orgresearchgate.net These iodo-BCP intermediates subsequently react with amine and thiol nucleophiles to produce the desired substituted bicyclo[1.1.0]butane products through a skeletal rearrangement. chemrxiv.orgresearchgate.net

The reaction is typically performed under thermal conditions. chemrxiv.org A range of primary and secondary amines, as well as aliphatic thiols, have been shown to be effective nucleophiles in this transformation. chemrxiv.org For instance, heating iodo-BCPs with nucleophiles like amines or thiols in a solvent such as sulfolane (B150427) leads to the formation of the BCB skeleton. chemrxiv.org The reactivity of the central C-C bond in the BCB core can be tuned by substituents, with electron-withdrawing groups increasing the rate of nucleophilic substitution. rsc.org This tunability allows for selective reactions; for example, certain BCB sulfones can react selectively with amines in the presence of alcohols. rsc.org

A classic example of this type of reaction is the application of the Gabriel synthesis. chemrxiv.org In this approach, potassium phthalimide (B116566) serves as an amine precursor, reacting with iodo-BCPs to form phthalimide-substituted BCBs. Subsequent hydrazinolysis cleaves the phthalimide group to yield aminomethyl-BCBs. chemrxiv.org

Table 1: Examples of Nucleophilic Substitution for BCB Synthesis

Electrophile Nucleophile Product Yield (%)
Methyl iodo-BCP carboxylate 2-Mercaptoethanol Thioether-substituted BCB 25
Methyl iodo-BCP carboxylate Thiophenol Thioether-substituted BCB -
Methyl iodo-BCP carboxylate Phenylsulfinate Sulfone-substituted BCB -
Iodo-BCP-amide Potassium Phthalimide Phthalimide-substituted BCB Varies (e.g., 18-51%)

Data compiled from various studies. chemrxiv.orgchemrxiv.org

Simmons-Smith Cyclopropanation in Bicyclo[1.1.0]butane Construction

The Simmons-Smith cyclopropanation is a cornerstone reaction for forming cyclopropane (B1198618) rings and has been adapted for the construction of the bicyclo[1.1.0]butane skeleton. nih.gov The most direct conceptual approach involves a double cyclopropanation of an alkyne or a [2+1] reaction between a carbene equivalent and a cyclopropene. rsc.org While the general applicability of traditional Simmons-Smith chemistry for accessing BCBs from alkynes is somewhat limited, it remains a viable pathway. rsc.org

Amide-Directed Cyclopropanations

A more refined and effective application of this chemistry is the intramolecular, amide-directed Simmons-Smith cyclopropanation. pitt.edupitt.edu This method was instrumental in the initial assembly of the bicyclo[1.1.0]butyl framework. pitt.edupitt.edu The strategy involves using substrates like propargyl amides, where the amide functional group directs the delivery of the zinc carbenoid to the alkyne. pitt.edupitt.edu This directed intramolecular reaction facilitates the formation of the two fused cyclopropane rings that constitute the bicyclo[1.1.0]butane core. pitt.edupitt.edu The directing ability of the amide group can effectively compete with other oxygen-based directing groups and is crucial for controlling the stereoselectivity of the cyclopropanation. pitt.edu

Zincocyclopropanation with Bromoform (B151600) as Carbenoid Precursor

A revisited Simmons-Smith type zincocyclopropanation provides a method for the synthesis of 2-, 2,2-, and 2,4-substituted bicyclo[1.1.0]butanes using bromoform (CHBr₃) as the carbenoid source. rsc.orgresearchgate.net This approach offers a pathway to previously less accessible substituted BCB derivatives. rsc.orgresearchgate.net The reaction proceeds by treating an appropriate precursor with a zinc carbenoid generated from bromoform, leading to the formation of the bicyclic scaffold. rsc.org This method has been successfully applied to synthesize various substituted bicyclo[1.1.0]butanes, which were subsequently purified by flash column chromatography. rsc.org

Strategies Involving Bicyclo[1.1.0]butyllithium Intermediates

One of the most versatile and general approaches for the synthesis of functionalized bicyclo[1.1.0]butanes relies on the generation and subsequent reaction of bicyclo[1.1.0]butyllithium (BCB-Li) intermediates. pitt.edupitt.edu This powerful strategy allows for the introduction of a wide array of functional groups onto the bicyclic core. nih.gov The relative acidity of the bridgehead C-H bonds in the parent scaffold facilitates deprotonation to form the lithiated intermediate, which can then be functionalized. researchgate.net

Generation via Transmetallation from Gem-Dibromocyclopropanes

A robust method for producing bicyclo[1.1.0]butyllithium involves the treatment of gem-dibromocyclopropanes with alkyllithium reagents. pitt.edupitt.educore.ac.uk This process occurs via sequential transmetallation (lithium-halogen exchange) reactions. pitt.edupitt.edu Typically, a 1,1-dibromocyclopropane (B14071962) precursor is treated with two equivalents of an alkyllithium reagent, such as methyllithium (B1224462) (MeLi) or sec-butyllithium (B1581126) (s-BuLi). nih.govnih.gov This reaction generates the bicyclobutyllithium species, which can be used immediately in subsequent reactions. nih.gov This approach is foundational for creating a variety of amines, alcohols, esters, and amides built upon the BCB core. pitt.edupitt.edu

Functionalization with Electrophilic Acceptors

Once generated, bicyclo[1.1.0]butyllithium is a potent nucleophile that can be trapped by a diverse range of electrophilic acceptors. nih.govpitt.edupitt.edu This functionalization step is key to the versatility of the method. nih.gov A streamlined one-flow process has been developed for the generation of BCB-Li and its subsequent reaction with electrophiles, avoiding the need to isolate the highly reactive intermediate. nih.govacs.org

The scope of compatible electrophiles is broad, including:

Aldehydes and Ketones: Aromatic and α,β-unsaturated aldehydes and ketones react smoothly with BCB-Li to provide the corresponding secondary and tertiary alcohols in good to excellent yields. nih.govacs.org

Imines: These electrophiles react to furnish BCB-substituted amines. nih.govacs.org

Weinreb Amides: Acylation with Weinreb amides serves as an effective route to BCB ketones. nih.govrsc.orgacs.org

Esters: Reaction with esters like ethyl benzoate (B1203000) can result in double addition products. acs.org

Other Electrophiles: The methodology has been extended to other electrophiles, including N-sulfinylamines and even bioactive molecules like fenofibrate, demonstrating its wide applicability. acs.org

Table 2: Functionalization of Bicyclo[1.1.0]butyllithium with Various Electrophiles

Electrophile Class Specific Electrophile Example Product Type Yield (%)
Aldehyde p-Chlorobenzaldehyde Secondary Alcohol >91
Ketone Acetophenone Tertiary Alcohol Good to Excellent
Imine N-Benzylidenemethanamine Amine 63
Weinreb Amide N-methoxy-N-methylbenzamide Ketone 48-72
Ester Ethyl benzoate Tertiary Alcohol (Double Addition) 54

Data represents typical yields from flow chemistry processes. nih.govacs.org

Asymmetric Synthetic Routes to Functionalized Bicyclo[1.1.0]butanes

The bicyclo[1.1.0]butane framework, with its significant ring strain (approximately 64 kcal/mol), presents unique challenges and opportunities in synthetic chemistry. pitt.edu The development of asymmetric routes to this scaffold is crucial for accessing enantiomerically enriched building blocks for various applications.

A prominent and effective method for the asymmetric synthesis of the bicyclo[1.1.0]butane core involves the intramolecular cyclopropanation of α-allyldiazoacetates. This reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt, which can induce high levels of stereocontrol. The general transformation involves the decomposition of the diazo compound to form a metal-carbene intermediate, which then undergoes an intramolecular C-H insertion reaction to construct the strained bicyclic system.

The choice of catalyst and, specifically, the chiral ligand coordinated to the metal center, is paramount in dictating the enantioselectivity of the cyclopropanation. Dirhodium(II) tetracarboxylates and cobalt(II) porphyrin complexes have been extensively studied for this purpose. For instance, chiral dirhodium(II) catalysts have been shown to be highly effective in promoting the asymmetric intramolecular cyclopropanation of α-allyldiazoacetates, affording 2-arylbicyclo[1.1.0]butanes in high yields and with significant enantioselectivity. Similarly, Co(II) complexes of D2-symmetric chiral porphyrins have demonstrated efficacy as metalloradical catalysts for this transformation, yielding bicyclic products with complete diastereocontrol and good enantiocontrol.

Below is a table summarizing representative catalyst systems and their performance in the asymmetric intramolecular cyclopropanation of α-allyldiazoacetates.

Table 1: Catalyst Performance in Asymmetric Intramolecular Cyclopropanation of α-Allyldiazoacetates

Catalyst SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
Chiral Dirhodium Tetracarboxylate2-Aryl-α-allyldiazoacetatesHighHighN/A
[Co(P1)] (P1 = 3,5-DitBu-ChenPhyrin) with DMAPAllyl α-diazoacetates75SignificantN/A
[Co(P1)] (P1 = 3,5-DitBu-ChenPhyrin) without DMAPAllyl α-diazoacetatesIncreasedDramatically DroppedN/A

Specific Synthetic Considerations for Bicyclo[1.1.0]butane-2,4-dicarbaldehyde

The synthesis of the specifically substituted this compound is not explicitly detailed in the current literature. However, a plausible synthetic strategy can be devised based on known functionalizations of the bicyclo[1.1.0]butane scaffold.

A logical approach to introduce aldehyde functionalities at the C2 and C4 positions of the bicyclo[1.1.0]butane ring would be through the oxidation of the corresponding diol, bicyclo[1.1.0]butane-2,4-dimethanol. The synthesis of stereoisomers of bicyclo[1.1.0]butane-2,4-dimethanol has been reported, providing a key entry point to the target dicarbaldehyde.

The synthesis of endo,endo- and exo,exo-bicyclo[1.1.0]butane-2,4-dimethanol dimesylates has been documented. These precursors can, in principle, be converted to the corresponding diols through hydrolysis. Subsequent oxidation of the diol would yield the desired dicarbaldehyde. A variety of mild oxidation reagents could be employed for this transformation to minimize potential side reactions involving the strained bicyclobutane core. Swern oxidation, Dess-Martin periodinane (DMP), or tetrapropylammonium (B79313) perruthenate (TPAP) are potential candidates for this conversion.

Synthesis of a suitable bicyclo[1.1.0]butane precursor: This could involve the Simmons-Smith type zincocyclopropanation of appropriate olefinic precursors to generate 2,4-disubstituted bicyclo[1.1.0]butanes.

Formation of bicyclo[1.1.0]butane-2,4-dimethanol: Conversion of the substituents at the C2 and C4 positions to hydroxymethyl groups.

Oxidation to this compound: Selective oxidation of the primary alcohols to aldehydes.

Given the presence of two aldehyde groups, chemoselective functionalization of this compound would be a key consideration for its use in further synthetic transformations. The reactivity of the two aldehyde groups could be influenced by their stereochemical relationship (i.e., cis or trans disposition on the bicyclic frame).

Strategies for achieving chemoselectivity could include:

Monofunctionalization: By using one equivalent of a reagent under carefully controlled conditions (e.g., low temperature), it might be possible to selectively react with one aldehyde group. The formation of a hemiacetal or a mono-imine could temporarily protect one aldehyde while the other is being functionalized.

Steric Hindrance: If the two aldehyde groups have different steric environments, a bulky reagent might selectively react with the more accessible aldehyde.

Electronic Effects: Although less likely in this symmetrical molecule, any subtle electronic differences induced by the strained ring system could potentially be exploited.

For instance, a Wittig reaction or a Grignard addition could potentially be performed on one or both of the aldehyde moieties, depending on the stoichiometry of the reagents used.

The stereochemical outcome of the synthesis of this compound is intrinsically linked to the stereochemistry of its precursor, bicyclo[1.1.0]butane-2,4-dimethanol. The synthesis of both endo,endo- and exo,exo- isomers of the dimethanol dimesylate has been reported, which suggests that both cis and trans isomers of the dicarbaldehyde could be accessible.

The stereochemistry of the substituents at the C2 and C4 positions is established during the formation of the bicyclo[1.1.0]butane ring. For example, in a Simmons-Smith type cyclopropanation, the stereochemistry of the starting alkene can influence the stereochemical disposition of the substituents in the final product.

Once the stereochemistry of the diol precursor is set, the subsequent oxidation to the dicarbaldehyde is unlikely to affect the stereocenters at C2 and C4. Therefore, control over the synthesis of the stereoisomers of bicyclo[1.1.0]butane-2,4-dimethanol is the critical step for achieving stereochemical control in the synthesis of the target dicarbaldehyde.

Reactivity Profiles and Mechanistic Investigations of Bicyclo 1.1.0 Butane 2,4 Dicarbaldehyde and Analogs

Strain-Release Driven Reactivity of the Bicyclo[1.1.0]butane Core

The chemistry of bicyclo[1.1.0]butanes (BCBs) is fundamentally governed by the immense strain energy inherent in their structure, estimated to be around 64-66 kcal/mol. diva-portal.orgsemanticscholar.org This high degree of strain, originating from the fusion of two cyclopropane (B1198618) rings, renders the central carbon-carbon (C1-C3) bond exceptionally weak and reactive. diva-portal.org The release of this stored energy upon cleavage of the central bond is the primary thermodynamic driving force for the diverse reactivity of the bicyclo[1.1.0]butane core. diva-portal.orgnih.gov

Cleavage of the Central C-C Bond

The central C1–C3 bond in bicyclo[1.1.0]butane is the molecule's most notable structural feature and the epicenter of its reactivity. diva-portal.orgnih.gov Possessing significant π-character due to its 96% p-character, this bond is susceptible to cleavage through various activation modes. diva-portal.orgrsc.org The transformation of the highly strained "butterfly-like" conformation into a more stable, less strained cyclobutane (B1203170) derivative provides a powerful energetic incentive for reactions to occur. nih.govrsc.org This process can be initiated by polar, radical, or transition-metal-mediated pathways, all of which exploit the facile scission of this central bond. diva-portal.orgnih.govnih.gov For instance, the addition of a nucleophile or radical to a bridgehead carbon atom leads to the opening of the bicyclic system, forming a cyclobutyl intermediate. nih.govnih.gov This strain-release-driven cleavage is a key step in the synthesis of a wide array of functionalized four-membered rings. researchgate.netresearchgate.net

Ring-Opening Reactions with Nucleophiles, Electrophiles, and Radicals

The highly strained central C-C bond of bicyclo[1.1.0]butanes enables facile ring-opening reactions upon interaction with a variety of reagents. diva-portal.org These strain-release functionalizations provide a direct route to polyfunctionalized cyclobutanes. nih.govresearchgate.net

Nucleophiles: The reactivity of BCBs with nucleophiles is a well-established method for generating substituted cyclobutanes. diva-portal.org When the BCB core is substituted with an electron-withdrawing group, nucleophiles typically add to the β-position in a conjugate-addition-type manner, leading to the cleavage of the central C1-C3 bond. nih.govresearchgate.netresearchgate.net This process generates a cyclobutyl anion intermediate, which can then be trapped by an electrophile. nih.gov Conversely, BCBs bearing a boronic ester group have been shown to react with a diverse range of heteroatom-centered nucleophiles (O, S, N) exclusively at the α-position. researchgate.netresearchgate.net

Electrophiles: Reactions with electrophiles are also a known reactivity mode for BCBs, further demonstrating the versatility of the strained core. diva-portal.org

Radicals: Radical additions to the strained σ-bonds of BCBs represent another efficient pathway for ring-opening and functionalization. rsc.orgresearchgate.net For example, a photoredox-catalyzed decarboxylative radical addition of α-amino and α-oxy carboxylic acids to a phenyl sulfonyl bicyclo[1.1.0]butane provides a concise route to 1,3-disubstituted cyclobutanes. researchgate.netrsc.org The reaction proceeds via a formal Giese-type addition of C(sp3)-centered radicals to the strained framework. researchgate.net Similarly, a diastereoselective 1,3-nitrooxygenation of BCBs has been developed using tert-butylnitrite and TEMPO, where a NO₂ radical initiates the ring-opening by cleaving the central C-C bond. rsc.org

Photoredox Catalysis and Oxidative Activation of Bicyclo[1.1.0]butanes

Visible-light photoredox catalysis has emerged as a powerful tool for activating bicyclo[1.1.0]butanes, offering an alternative to traditional polar and reductive activation strategies. diva-portal.orgdiva-portal.org This approach relies on the single-electron oxidation of the BCB framework to generate highly reactive intermediates. nih.govacs.org

Generation and Reactivity of Bicyclo[1.1.0]butyl Radical Cations

Through the use of a strongly oxidizing photocatalyst, such as an acridinium (B8443388) organophotocatalyst, under visible light irradiation, bicyclo[1.1.0]butanes can undergo single-electron transfer to form bicyclo[1.1.0]butyl radical cations. diva-portal.orgnih.govacs.orgacs.org The feasibility of this oxidation has been demonstrated through cyclic voltammetry measurements, which show that the σ-framework of the bicycle can be readily oxidized. nih.gov

These radical cation intermediates are highly reactive and can engage in various transformations not accessible through other activation modes. diva-portal.orgnih.gov For instance, in the presence of air, the radical cation of a ketone-substituted BCB can lead to the formation of an epoxyketone. diva-portal.orgacs.org Furthermore, nucleophilic attack by species like allyl alcohol on the photoredox-generated radical cation can result in ether formation. acs.org The synthetic potential of these intermediates has been highlighted in their application to cycloaddition reactions. nih.govacs.orgnih.gov

Formal [2σ+2π] Cycloaddition Reactions with Alkenes and Aldehydes

A significant application of bicyclo[1.1.0]butyl radical cations is their participation in formal [2σ+2π] cycloaddition reactions. diva-portal.orgacs.org This transformation allows for the construction of valuable bicyclo[2.1.1]hexane (BCH) and 2-oxabicyclo[2.1.1]hexane (oxa-BCH) scaffolds. diva-portal.orgdiva-portal.orgacs.org

Reaction with Alkenes: The radical cation generated from the BCB undergoes addition to an alkene to form a radical cation intermediate. rsc.org Subsequent intramolecular cyclization and reduction complete the catalytic cycle, yielding the bicyclo[2.1.1]hexane product. rsc.org This method is notable for its broad scope, accommodating non-activated alkenes which were previously challenging substrates for this type of cycloaddition. nih.govacs.orgnih.gov The reaction proceeds with high levels of regio- and diastereoselectivity. nih.gov

Reaction with Aldehydes: Similarly, the radical cationic intermediates can be intercepted by aldehydes, leading to the formation of oxabicyclo[2.1.1]hexane products. diva-portal.orgacs.org This provides an efficient route to sought-after heterocyclic frameworks. diva-portal.org

Examples of [2σ+2π] Cycloaddition Reactions
BCB ReactantCoupling PartnerProduct TypeCatalyst SystemReference
Ketone-substituted BCBStyrene (B11656)Bicyclo[2.1.1]hexaneAcridinium organophotocatalyst diva-portal.orgacs.org
Ester-substituted BCBNon-activated AlkeneBicyclo[2.1.1]hexaneAcridinium organophotocatalyst nih.gov
Ketone-substituted BCBAldehydeOxabicyclo[2.1.1]hexaneAcridinium organophotocatalyst acs.org
Acyl BCBAlkeneBicyclo[2.1.1]hexaneTi(Salen) photocatalyst researchgate.net

Regiodivergent Pathways in Photochemical Transformations

The photochemical transformations of bicyclo[1.1.0]butanes can proceed through multiple, competing mechanistic pathways, leading to a mixture of regioisomeric products. diva-portal.orgacs.org The regiochemical outcome is dictated by a subtle interplay between the electronic properties of the specific BCB and the alkene or aldehyde coupling partner. diva-portal.orgdiva-portal.orgacs.org

For ketone-substituted BCBs, the generated radical cation can exist in different forms, such as a delocalized system or one with distinct radical and cationic centers. diva-portal.orgacs.org These different electronic distributions can lead to regiodivergent reaction pathways. diva-portal.orgacs.org For instance, the reaction of a benzoyl-substituted BCB with styrene can yield a mixture of C2- and C3-phenyl substituted bicyclo[2.1.1]hexanes. acs.org

The regioselectivity can be switched by modifying the substituents on the BCB. acs.org While ketone- and ester-substituted BCBs often favor one regioisomer, changing the substituent to a carboxylic acid, amide, or sulfone can lead exclusively to the opposite regioisomer with greater than 20:1 selectivity. acs.org This demonstrates that careful tuning of the BCB substrate can provide access to complementary reaction products through different regiodivergent pathways. diva-portal.orgdiva-portal.orgacs.org This substrate-dependent regioselectivity has also been observed in other ring-opening additions of BCBs. nih.govresearchgate.net

Substituent Effects on Regioselectivity in [2σ+2π] Cycloadditions with Styrene
BCB Bridgehead Substituent (R)Major RegioisomerRegioselectivity (C2:C3 or C3:C2)Reference
Benzoyl (ketone)C2-phenyl2.1:1 acs.org
Methyl ketoneC3-phenylModerate preference for C3 acs.org
Carboxylic acidC3-phenyl>20:1 acs.org
EsterC3-phenyl>20:1 acs.org
AmideC3-phenyl>20:1 acs.org
SulfoneC3-phenyl>20:1 acs.org

Lewis Acid-Catalyzed Transformations

The high strain energy of bicyclo[1.1.0]butanes (BCBs), estimated at approximately 66 kcal/mol, renders them valuable intermediates for complex molecule synthesis through strain-release-driven reactions. nih.gov Lewis acid catalysis has emerged as a pivotal strategy to activate BCBs, enabling a diverse range of transformations by modulating their reactivity pathways. thieme-connect.comnih.gov

Bicyclo[1.1.0]butanes featuring appropriate tethered unsaturation can undergo highly chemo- and diastereoselective intramolecular pericyclic reactions. pitt.edupitt.edu These transformations, which can be thermally or catalytically induced, provide access to complex polycyclic frameworks. The choice of catalyst and the nature of the tethered reactant are crucial in directing the reaction toward a specific outcome.

For instance, studies on N-allylated BCB amides have revealed that the reaction pathway can be controlled to produce different products. pitt.edunih.gov Under thermal conditions or with certain catalysts, these substrates can participate in intramolecular ene reactions or [2+2] cycloadditions. pitt.edunih.gov The selection of specific allylating reagents has been shown to control the outcome, with N-allyl amides favoring formal ene products and cinnamyl amides participating in intramolecular cycloadditions. pitt.edupitt.edu

Detailed research on bicyclo[1.1.0]butyl N-allyl/propargylamines has demonstrated a broad reactivity profile, including intramolecular ene reactions and [2+2] cycloadditions, leading to unique molecular scaffolds. nih.gov

Lewis acid catalysis is instrumental in promoting formal cycloaddition reactions of BCBs with various π-systems, efficiently constructing bicyclo[2.1.1]hexanes (BCHs) and other bridged systems. thieme-connect.comresearchgate.net These reactions can proceed through different cycloaddition modes, which can be selectively triggered by the choice of Lewis acid and the electronic properties of the BCB substrate. citedrive.comchemrxiv.orgresearchgate.netnih.gov

A notable achievement is the development of regiodivergent syntheses of thiabicyclo[4.1.1]octanes and highly substituted bicyclo[2.1.1]hexanes from BCBs and 3-benzylideneindoline-2-thione derivatives. citedrive.comchemrxiv.orgresearchgate.netnih.gov The reaction pathway is dictated by the catalyst: Zn(OTf)₂ catalyzes the first hetero-(4+3) cycloaddition of BCBs, while Sc(OTf)₃ promotes a formal [2π+2σ] reaction when a less electrophilic BCB ester is used. citedrive.comchemrxiv.orgresearchgate.netnih.gov

The hetero-(4+3) cycloaddition is proposed to occur via a concerted nucleophilic ring-opening mechanism. citedrive.comresearchgate.netnih.gov In contrast, the diastereoselective [2π+2σ] product formation may involve a concerted cycloaddition between a zwitterionic intermediate and the alkene. citedrive.comresearchgate.netnih.gov These catalyst-controlled divergent reactions highlight the tunability of BCB reactivity. chemrxiv.org

Similarly, Lewis acids like Sc(OTf)₃ have been used to catalyze formal (3+2) cycloadditions between BCBs and partners like quinones, imines, and ynamides, yielding highly substituted bicyclo[2.1.1]hexanes and related structures. nih.govresearchgate.netrsc.orgresearchgate.net

BCB SubstrateReaction PartnerLewis Acid CatalystCycloaddition ModeProduct TypeReference
Naphthyl ketone-substituted BCB3-Benzylideneindoline-2-thioneZn(OTf)₂Hetero-(4+3)Thiabicyclo[4.1.1]octane chemrxiv.orgresearchgate.netnih.gov
BCB ester (less electrophilic)1,1,2-Trisubstituted alkeneSc(OTf)₃[2π+2σ]Spirocyclic Bicyclo[2.1.1]hexane chemrxiv.orgresearchgate.netnih.gov
Pyrazole-substituted BCBQuinoneSc(OTf)₃Formal (3+2)Bicyclo[2.1.1]hexane nih.govresearchgate.net
BCB ketoneDisubstituted keteneLewis Acid(3+2)Bicyclo[2.1.1]hexan-2-one researchgate.net
Various BCBsEnamidesLewis AcidFormal (3+2)2-Amino-bicyclo[2.1.1]hexane rsc.org

The concept of umpolung, or reactivity reversal, has been extended to the polarized C-C σ-bonds of bicyclo[1.1.0]butanes. researchgate.netnih.gov This novel approach enables the construction of C(sp³)–C(sp³) bonds at what is typically the electrophilic position of the BCB's central bond, without the need for transition-metal catalysis. researchgate.netnih.govresearchgate.net

This transformation is achieved through the reaction of BCBs with electron-deficient alkenes in what is described as an umpolung Alder-ene type process. researchgate.net The reaction relies on the strain-release of the BCB, which acts as the "ene" component. nih.govresearchgate.net The process is believed to proceed via a concerted cleavage of the central C–C σ-bond coupled with a hydrogen transfer, leading to the formation of functionalized cyclobutenes and conjugated dienes. researchgate.netnih.gov

Mechanistic studies, including density functional theory (DFT) calculations, support a concerted Alder-ene type mechanism. nih.gov This strategy significantly expands the synthetic utility of BCBs by reversing their conventional electronic demand in reactions. researchgate.net

Metal-Catalyzed Reactions of Bicyclo[1.1.0]butane Derivatives

Transition metals offer a powerful toolkit for activating the strained bonds of BCBs, initiating cascade reactions and enabling novel functionalizations that are otherwise difficult to achieve.

Transition metals can mediate complex cascade reactions involving BCBs, leading to a significant increase in molecular complexity in a single step. An organometallic multicomponent reaction involving an alkenyl zirconocene, an alkynyl imine, and a zinc carbenoid in the presence of dimethylzinc (B1204448) leads to the formation of novel C,C-dicyclopropylmethylamines. nih.govfigshare.com A key feature of this cascade is the in-situ formation of intermediate bicyclo[1.1.0]butanes, which then undergo a double C,C-σ-bond insertion, a synthetically useful example of such a transformation. nih.govfigshare.com This process is remarkable for the formation of nine new C-C bonds in the final product. figshare.com

Rhodium(I) complexes have also been shown to catalyze cycloisomerization reactions of BCB-containing substrates. For instance, intramolecular cyclopropanation of allyl amides derived from BCBs proceeds through rhodium carbene intermediates. pitt.edupitt.edu The selectivity of these reactions can be controlled by the choice of phosphine (B1218219) ligands, which influence the steric and electronic properties of the catalyst. pitt.edupitt.edu

Directed C-H functionalization provides a strategic approach to selectively modify specific positions on the BCB scaffold. A palladium-catalyzed cross-coupling reaction has been developed for the "late-stage" diversification of pre-formed BCBs at the bridgehead position. nih.govrsc.org This method allows for the introduction of a wide variety of substituents, including arenes and heteroarenes, onto the strained bicyclic core. The use of an electron-rich Pd(0) catalyst is crucial for minimizing the isomerization of the BCB scaffold, a common side reaction with transition metals. nih.gov

Another innovative strategy merges the C-C bond cleavage of BCBs with transition metal-catalyzed C-H activation. d-nb.infonih.gov A multifunctional ruthenium(II) catalyst enables the coupling of BCBs with heteroarenes and alkyl halides. d-nb.infonih.gov This process involves a ruthenacycle-mediated functionalization that couples the strain-release of the BCB with a remote C-H activation on the coupling partner, affording densely substituted cyclobutanes. d-nb.infonih.gov

Reaction TypeMetal CatalystBCB SubstrateKey TransformationProductReference
Bridgehead Cross-CouplingPd(0)Pre-formed BCBLate-stage bridgehead diversification1,3-Disubstituted BCBs nih.govrsc.org
C-C Cleavage / Remote C-H ActivationRu(II)Mono- or disubstituted BCBsCoupling with heteroarenes and alkyl halidesTri- and tetrasubstituted cyclobutanes d-nb.infonih.gov

Reactivity of Aldehyde Functionalities in Bicyclo[1.1.0]butane-2,4-dicarbaldehyde

The presence of two aldehyde groups on the highly strained bicyclo[1.1.0]butane framework in this compound introduces a rich and complex reactivity profile. The chemical behavior of the aldehyde moieties is influenced by their inherent electrophilicity, the stereoelectronic effects imposed by the bicyclic core, and the potential for intramolecular interactions between the two carbonyl groups.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionalities in this compound are expected to undergo typical nucleophilic additions and condensation reactions characteristic of aldehydes. However, the steric hindrance and electronic properties of the bicyclo[1.1.0]butane skeleton may modulate the reactivity of the carbonyl carbons.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents and organolithium compounds, are anticipated to add to the carbonyl groups to form secondary alcohols. The stereochemical outcome of such additions would be of significant interest, potentially being influenced by the rigid bicyclic structure. Similarly, other nucleophiles like cyanides (forming cyanohydrins) and stabilized carbanions are expected to react.

Condensation Reactions: The dicarbaldehyde is expected to react with primary amines to form diimines and with secondary amines to yield dienamines. These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen bonds. Furthermore, classic condensation reactions such as the Wittig reaction would provide a route to diene-substituted bicyclo[1.1.0]butanes, which could be valuable precursors for further transformations. The aldol (B89426) condensation, under appropriate conditions, could potentially lead to self-condensation products, although intramolecular reactions might be favored.

Reaction Type Reagent Expected Product Potential Influencing Factors
Grignard ReactionRMgXDisubstituted-bis(hydroxymethyl)bicyclo[1.1.0]butaneStereocontrol from the bicyclic frame
Wittig ReactionPh₃P=CHRDisubstituted-divinylbicyclo[1.1.0]butaneSteric hindrance affecting ylide approach
Imine FormationR-NH₂Bicyclo[1.1.0]butane-2,4-bis(imine)Electronic effects of the strained ring
Acetal FormationR-OH, H⁺Bicyclo[1.1.0]butane-2,4-bis(diacetal)Ring strain affecting stability

Redox Chemistry of Aldehyde Groups

The aldehyde groups of this compound are susceptible to both oxidation and reduction, leading to the corresponding dicarboxylic acid and diol, respectively.

Oxidation: Mild oxidizing agents, such as Tollens' reagent or Fehling's solution, are expected to selectively oxidize the aldehyde functionalities to carboxylic acids, yielding Bicyclo[1.1.0]butane-2,4-dicarboxylic acid. More robust oxidizing agents like potassium permanganate (B83412) or chromic acid could also be employed, although care must be taken to avoid degradation of the strained bicyclic core. The synthesis of the corresponding dicarboxylic acid would provide a valuable derivative for further synthetic manipulations.

Reduction: The reduction of the dicarbaldehyde to Bicyclo[1.1.0]butane-2,4-dimethanol can be achieved using a variety of reducing agents. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to be effective. Catalytic hydrogenation could also be a viable method, although the strained central bond of the bicyclo[1.1.0]butane core might be susceptible to cleavage under certain hydrogenation conditions. The resulting diol would be a useful precursor for the synthesis of polyesters or other polymers.

Redox Reaction Reagent/Condition Expected Product
OxidationTollens' Reagent (Ag₂O, NH₄OH)Bicyclo[1.1.0]butane-2,4-dicarboxylic acid
OxidationJones Reagent (CrO₃, H₂SO₄)Bicyclo[1.1.0]butane-2,4-dicarboxylic acid
ReductionSodium Borohydride (NaBH₄)Bicyclo[1.1.0]butane-2,4-dimethanol
ReductionLithium Aluminum Hydride (LiAlH₄)Bicyclo[1.1.0]butane-2,4-dimethanol
ReductionCatalytic Hydrogenation (H₂, Pd/C)Bicyclo[1.1.0]butane-2,4-dimethanol

This table outlines the predicted outcomes of redox reactions on this compound based on established chemical principles.

Cyclization and Intramolecular Reactivity due to Dicarbaldehyde Moiety

The spatial proximity of the two aldehyde groups in this compound opens up possibilities for unique intramolecular reactions. The specific stereochemistry of the dicarbaldehyde (i.e., syn or anti disposition of the aldehyde groups relative to the bicyclic framework) would be a critical determinant of the feasibility and outcome of such cyclizations.

Intramolecular Cannizzaro Reaction: In the presence of a strong base, dicarbaldehydes that cannot undergo enolization can participate in an intramolecular Cannizzaro reaction. This would involve the disproportionation of the two aldehyde groups to yield a hydroxy-carboxylic acid derivative. For instance, an intramolecular hydride transfer could lead to the formation of a bicyclic lactone. Studies on other spatially constrained dicarbaldehydes, such as biphenyl-2,2'-dicarbaldehyde, have demonstrated the facility of such intramolecular processes rsc.org.

Intramolecular Aldol and Related Condensations: If enolization is possible, an intramolecular aldol-type condensation could potentially occur, leading to the formation of a new ring fused to the bicyclo[1.1.0]butane core. The feasibility of such a reaction would depend heavily on the geometric constraints of the bicyclic system and the ability to form a stable enolate.

Formation of Bridged Systems: Reactions with difunctional reagents could lead to the formation of novel bridged or caged structures. For example, reaction with hydrazine (B178648) could yield a pyridazine-fused bicyclo[1.1.0]butane derivative. Similarly, reaction with a diol could form a bicyclic acetal.

The reactivity of this compound represents a fascinating area for theoretical and experimental investigation, with the potential for the discovery of novel molecular architectures and reaction pathways driven by the interplay of the aldehyde functionalities and the highly strained bicyclic core.

Computational and Theoretical Studies on Bicyclo 1.1.0 Butane Systems

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations have been pivotal in elucidating the intricate electronic nature of the bicyclo[1.1.0]butane skeleton, which is characterized by a high degree of strain and unusual bonding arrangements.

The bicyclo[1.1.0]butane molecule is renowned for its exceptionally high strain energy, estimated to be around 64–66 kcal/mol. This significant strain arises from the fusion of two cyclopropane (B1198618) rings in a cis configuration, resulting in severe angle distortion. nih.gov This strain profoundly influences the hybridization of the bridgehead carbon atoms.

Theoretical studies have shown that the central C1–C3 bond is significantly weakened and exhibits substantial p-character, making it electronically analogous to a π-bond in an alkene. nih.gov This "inverted" bond is formed from the overlap of orbitals that are nearly entirely p in nature. nih.gov The exocyclic bonds at the bridgehead carbons, conversely, have a high degree of s-character. This rehybridization is a consequence of the geometric constraints of the fused rings, forcing the bridgehead carbons to adopt an unusual bonding configuration to minimize strain. The increased strain in bicyclo[1.1.0]butane compared to two separate cyclopropane rings is attributed to 1,3-carbon–carbon non-bonded repulsion and the severe angle deformations at these bridgehead atoms. nih.gov

Table 1: Calculated Strain Energies of Bicyclic Compounds

Compound Strain Energy (kcal/mol)
Cyclopropane 27.5
Bicyclo[1.1.0]butane 64-66
Bicyclo[2.1.0]pentane 57.6

This table presents a comparison of the strain energies of bicyclo[1.1.0]butane with other related cyclic and bicyclic compounds.

Computational methods are essential for accurately predicting the molecular geometries of highly strained systems like bicyclo[1.1.0]butane. The parent molecule adopts a distinctive "butterfly" conformation with a dihedral angle of approximately 123° between the two cyclopropane "wings". diva-portal.org The bridgehead and side C–C bonds have been determined to be approximately 1.50 Å in length. nih.gov

Table 2: Experimental and Calculated Geometric Parameters for Bicyclo[1.1.0]butane

Parameter Experimental Value (Å) Calculated Value (Å)
C1–C3 Bond Length ~1.50 ~1.50
C1–C2 Bond Length ~1.50 ~1.51
C–H (bridgehead) Bond Length - ~1.08

This table showcases the agreement between experimentally determined and computationally predicted bond lengths in the parent bicyclo[1.1.0]butane molecule. researchgate.net

Mechanistic Elucidation through Advanced Computational Methods

Advanced computational techniques have been instrumental in mapping out the complex reaction mechanisms that bicyclo[1.1.0]butane systems undergo, particularly those involving the release of their inherent strain energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction pathways of bicyclo[1.1.0]butane derivatives. DFT calculations are widely used to explore strain-release reactions, including cycloadditions and isomerizations. For instance, DFT studies have been employed to investigate the [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes, revealing the nature of the radical cation intermediates and rationalizing the observed regio- and diastereoselectivity. nih.govrsc.orgacs.org

In the context of transition-metal-catalyzed reactions, DFT calculations have been used to elucidate complex catalytic cycles. For example, in a Rh(III)-catalyzed reaction, DFT calculations revealed an unusual strain-release mechanism involving the simultaneous cleavage of both the central and a lateral C-C bond, leading to the formation of a rhodium-carbene intermediate with an activation barrier of 21.0 kcal/mol. nih.gov These studies provide a detailed atomistic-level understanding of the reaction coordinates and the factors controlling product formation.

The photochemistry of bicyclo[1.1.0]butane systems often involves transitions between different electronic states, which can be modeled using non-adiabatic molecular dynamics (NAMD) simulations. These simulations are crucial for understanding the ultrafast dynamics and reaction mechanisms following photoexcitation.

NAMD simulations have been successfully applied to study the photochemical denitrogenation of bicyclic azoalkanes, which are precursors to functionalized bicyclo[1.1.0]butanes. researchgate.netd-nb.info These simulations have uncovered the mechanistic origins of stereoselectivity in these reactions, identifying competing stereoselective and stereochemical scrambling pathways. researchgate.netd-nb.info For instance, in the formation of 1,3-dihalogenated bicyclo[1.1.0]butanes, NAMD simulations predicted a high diastereomeric excess for the double inversion products, which was in excellent agreement with experimental results. d-nb.info The simulations revealed that the stereoselective pathways involve a concerted inversion of the bicyclobutane core and extrusion of nitrogen. researchgate.net

A critical aspect of computational mechanistic studies is the identification and characterization of transition states and the calculation of reaction energy profiles. For bicyclo[1.1.0]butane systems, this involves locating the high-energy transition state structures that connect reactants to products.

The thermal isomerization of bicyclo[1.1.0]butane to 1,3-butadiene (B125203) is a classic example. Computational studies have identified a concerted pericyclic mechanism ([σ2s+σ2a]) with a calculated activation energy that is in good agreement with the experimental value of approximately 41 kcal/mol. diva-portal.org High-level ab initio and DFT methods have been used to map out the potential energy surface for this rearrangement, confirming that the conrotatory pathway is energetically favored over the disrotatory pathway. iastate.edu Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that the located transition state correctly connects the reactant and product minima on the potential energy surface. nih.gov

Table 3: Calculated Activation Barriers for Isomerization of Bicyclo[1.1.0]butane

Reaction Pathway Computational Method Activation Barrier (kcal/mol)
Concerted Conrotatory Multireference Perturbation Theory (PT2) ~42
Concerted Disrotatory Multireference Perturbation Theory (PT2) ~56

This table compares the computationally predicted activation barriers for the conrotatory and disrotatory isomerization of bicyclo[1.1.0]butane to 1,3-butadiene with the experimental value.

Prediction of Reactivity and Stability of Novel Bicyclo[1.1.0]butane Derivatives

Computational and theoretical studies have become indispensable tools for predicting the properties of novel bicyclo[1.1.0]butane derivatives that are challenging to synthesize or handle experimentally. These methods provide crucial insights into the stability, reactivity, and electronic structure of these strained systems, guiding synthetic efforts and uncovering new chemical transformations.

Computational Assessment of Perfluorinated Analogs

Computational studies on hexafluorobicyclo[1.1.0]butane have revealed significant differences in stability and reactivity compared to its parent hydrocarbon. Despite having a very weak central carbon-carbon bond, the perfluorinated analog is predicted to be remarkably robust. acs.org This enhanced stability is a consequence of the high electronegativity of the fluorine atoms.

A key predicted difference lies in its thermal rearrangement pathway. While bicyclo[1.1.0]butane thermally rearranges to 1,3-butadiene, computational models indicate that hexafluorobicyclo[1.1.0]butane will instead yield hexafluorocyclobutene (B1221722) upon heating. acs.org This altered reactivity pathway underscores the profound influence of perfluorination on the potential energy surface of the molecule.

Furthermore, these theoretical investigations have predicted novel reactivity for hexafluorobicyclo[1.1.0]butane. It is expected to react under mild conditions with a variety of reagents, including alkenes, through a concerted pseudopericyclic pathway. acs.org This so-called "fluorohomoene" reaction highlights the potential for discovering new types of transformations with these highly fluorinated strained rings. acs.org

Table 1: Calculated Parameters for the Thermal Rearrangement of Bicyclo[1.1.0]butane and Hexafluorobicyclo[1.1.0]butane (Note: Specific energy values are typically found in the supplementary information of the cited literature and are represented here with placeholders.)

CompoundReactantTransition StateProductPredicted Rearrangement Product
Bicyclo[1.1.0]butaneBicyclo[1.1.0]butane--1,3-Butadiene
Hexafluorobicyclo[1.1.0]butaneHexafluorobicyclo[1.1.0]butane--Hexafluorocyclobutene

Data sourced from computational studies at the B3LYP/6-311+G* level of theory.* acs.org

Insights into Radical Intermediates and Ionic Species

The formation of radical and ionic intermediates from bicyclo[1.1.0]butane derivatives has been a subject of significant computational investigation. The single-electron oxidation of bicyclo[1.1.0]butanes to their corresponding radical cations has been demonstrated to be a viable activation strategy, opening up new avenues for their functionalization. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in understanding the nature of these bicyclo[1.1.0]butyl radical cations. For instance, in an aryl-substituted bicyclo[1.1.0]butane radical cation, the charge and spin are found to be delocalized across the bicyclobutane framework and the aryl ring. nih.gov This delocalization is crucial for the subsequent reactivity of these species.

These radical cations have been shown to be key intermediates in formal [2π + 2σ] cycloaddition reactions with alkenes. nih.gov DFT studies have elucidated the reaction mechanism, showing the formation of an initial complex between the radical cation and the alkene, followed by a kinetically facile insertion of the alkene into the bicyclobutane scaffold. nih.gov The distribution of spin and charge in the radical cation intermediate plays a critical role in determining the regioselectivity of these cycloadditions. diva-portal.org

Table 2: Computed Spin and Charge Distribution in an Aryl-Substituted Bicyclo[1.1.0]butyl Radical Cation

AtomHirshfeld ChargeHirshfeld Spin Density
C1 (Bridgehead)+0.10+0.31
C3 (Bridgehead)+0.10+0.15
Aryl Ring (Total)+0.41-

Data obtained from DFT calculations on ethyl 1-phenylbicyclo[1.1.0]butane-2-carboxylate radical cation. nih.gov

The computational exploration of these reactive intermediates not only provides a deeper understanding of their intrinsic properties but also paves the way for the design of new synthetic methodologies based on the unique reactivity of the bicyclo[1.1.0]butane core.

Derivatization and Advanced Functionalization of Bicyclo 1.1.0 Butane 2,4 Dicarbaldehyde

Transformation of Aldehyde Groups

The two aldehyde groups of Bicyclo[1.1.0]butane-2,4-dicarbaldehyde are amenable to a variety of standard carbonyl chemistries. These reactions allow for the introduction of diverse functional groups and the extension of the carbon framework, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

The reduction of the dicarbaldehyde to its corresponding diol, Bicyclo[1.1.0]butane-2,4-diol, represents a fundamental transformation. This can be achieved using various reducing agents capable of converting aldehydes to primary alcohols. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can be critical to avoid potential side reactions involving the strained bicyclobutane core. For instance, while LiAlH₄ is a powerful reducing agent, milder conditions with NaBH₄ in an alcoholic solvent are often sufficient for aldehyde reduction and may be more compatible with the sensitive BCB framework. A related reduction of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate to the corresponding alcohol has been successfully performed using LiAlH₄ at low temperatures, suggesting the feasibility of such reductions on the BCB scaffold. rsc.org

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

ReagentFormulaTypical SolventsConditionsNotes
Sodium BorohydrideNaBH₄Methanol, Ethanol0 °C to room temp.Milder, more selective for aldehydes and ketones.
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THF-78 °C to 0 °CVery reactive, reduces a wide range of functional groups. Requires anhydrous conditions.

The aldehyde groups can be oxidized to carboxylic acids, yielding Bicyclo[1.1.0]butane-2,4-dicarboxylic acid or its derivatives. This transformation is a key step in accessing a class of compounds with potential as ligands or monomers. Standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, can be employed. The synthesis of derivatives like 1-Methyl-3-phenyl-bicyclo(1.1.0)butane-2,4-dicarboxylic acid highlights the possibility of having substituted bridgehead positions in conjunction with the dicarboxylic acid functionality, creating complex and sterically hindered molecules.

The reaction of the aldehyde groups with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) provides access to imine, oxime, and hydrazone derivatives, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition to the carbonyl group, followed by dehydration. libretexts.orglumenlearning.com

Imines (Schiff Bases): Formed by reacting the dicarbaldehyde with primary amines (R-NH₂). This is a reversible reaction, and the resulting di-imine can be further reduced (reductive amination) to form a stable diamine. masterorganicchemistry.com

Oximes: Formed from the reaction with hydroxylamine (NH₂OH). Oximes are often crystalline solids and can serve as intermediates for further transformations.

Hydrazones: Result from the condensation with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). These derivatives are also typically stable, crystalline compounds. libretexts.org

These transformations are valuable for creating dynamic covalent bonds or for installing nitrogen-containing functionalities onto the bicyclobutane scaffold.

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction, when applied to this compound, would lead to the formation of α,β-unsaturated products, extending the conjugation of the system.

The reaction involves the deprotonation of the active methylene compound by a weak base (like piperidine (B6355638) or pyridine) to form a nucleophilic enolate, which then attacks the aldehyde carbonyl group. organic-chemistry.org A subsequent dehydration step yields the final product. wikipedia.org

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

CompoundFormulaElectron-Withdrawing Groups (Z)
Diethyl malonateCH₂(CO₂Et)₂-CO₂Et
MalononitrileCH₂(CN)₂-CN
Ethyl cyanoacetateNCCH₂CO₂Et-CN, -CO₂Et
Meldrum's acidC₆H₈O₄Cyclic diester

This reaction allows for the synthesis of highly functionalized derivatives by varying the nature of the active methylene compound.

Functionalization at Bridgehead Positions

Beyond the reactivity of the aldehyde groups, the bicyclo[1.1.0]butane skeleton itself can be functionalized, particularly at the C1 and C3 bridgehead positions. The enhanced acidity of the bridgehead C-H bonds allows for deprotonation and subsequent reaction with electrophiles. nih.govsci-hub.se

A key strategy for modifying the BCB core is through the generation of organometallic intermediates at the bridgehead positions. This is typically achieved by deprotonation with a strong organolithium base, such as n-butyllithium (nBuLi) or sec-butyllithium (B1581126) (sBuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). nih.govrsc.org The resulting bicyclobutyllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles. rsc.orgresearchgate.net

This methodology allows for the introduction of various substituents at the bridgehead positions. Furthermore, the lithiated intermediate can undergo transmetalation, for example with zinc chloride (ZnCl₂), to generate an organozinc species. This organozinc reagent can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form C-C bonds with aryl or vinyl halides. nih.govacs.org This late-stage functionalization is a powerful tool for diversifying the bicyclobutane scaffold. acs.org

Table 3: Bridgehead Functionalization Strategy

StepReagentsIntermediate/ProductPurpose
1. Directed Metalations-BuLi or t-BuLi, THFBicyclobutyl-lithiumGeneration of a nucleophilic bridgehead.
2a. Electrophilic TrapElectrophiles (e.g., R-X, CO₂, etc.)Substituted Bicyclo[1.1.0]butaneIntroduction of various functional groups.
2b. TransmetalationZnCl₂Bicyclobutyl-zinc chlorideFormation of an organozinc reagent.
3. Cross-CouplingAr-I, Pd catalyst (e.g., Pd(dba)₂), LigandAryl-substituted Bicyclo[1.1.0]butaneFormation of C(sp³)-C(sp²) bonds.

This directed functionalization provides a modular approach to synthesizing complex, polysubstituted bicyclo[1.1.0]butane derivatives, significantly expanding the accessible chemical space from the dicarbaldehyde precursor.

Late-Stage Functionalization Strategies

Late-stage functionalization allows for the introduction of chemical modifications at a late step in a synthetic sequence, which is particularly valuable in medicinal chemistry and drug discovery. For bicyclo[1.1.0]butane derivatives, these strategies often leverage the unique reactivity of the strained central C–C bond. nih.gov

Recent advancements have enabled the late-stage bridge cross-coupling of BCBs through directed metalation followed by palladium catalysis. nih.gov This approach facilitates the introduction of aryl and alkenyl substituents at the bridge position, a challenging transformation due to the system's inherent strain. nih.gov The process involves a directed metalation to form an organolithium intermediate, which then undergoes transmetalation and cross-coupling. nih.gov This methodology has shown broad functional group tolerance, accommodating nitro, ester, halide, and ether groups, which allows for further chemical manipulation. nih.gov

Another key strategy involves the functionalization of the bridgehead positions. Palladium-catalyzed cross-coupling reactions on pre-formed BCBs provide a versatile method for late-stage diversification. nih.gov This allows for the conversion of BCBs into a range of valuable small ring building blocks. nih.gov

Table 1: Examples of Late-Stage Functionalization Reactions of Bicyclo[1.1.0]butane Derivatives

Reaction TypeReagentsFunctional Group IntroducedReference
Bridge Cross-Coupling1. t-BuLi or s-BuLi 2. ZnCl₂ 3. Pd(dba)₂ / CyJPhos, R-IAryl, Alkenyl nih.gov
Bridgehead Cross-Coupling1. n-BuLi 2. ZnCl₂ 3. Pd Catalyst, ElectrophileVarious nih.gov

Ring Expansion and Rearrangement Products

The strain energy within bicyclo[1.1.0]butanes serves as a potent driving force for ring expansion and rearrangement reactions, providing access to a variety of other cyclic and bicyclic systems. rsc.org

Formation of Substituted Cyclobutanes and Cyclobutenes

The functionalization of bicyclo[1.1.0]butanes through strain-releasing reactions is an efficient method for synthesizing substituted cyclobutane (B1203170) derivatives. rsc.org One such approach involves the cycloaddition of BCBs with reagents like triazolinediones or nitrosoarenes, which leads to the diastereoselective formation of multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the newly formed N–N or N–O bonds yields cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org

Furthermore, the merger of C–C bond scission in BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes allows for the synthesis of densely substituted cyclobutanes. d-nb.info This strategy has proven effective for coupling a wide range of BCBs with heteroarenes and alkyl halides under mild conditions. d-nb.info

Alder-ene reactions of BCBs with strained alkenes and alkynes, such as cyclopropenes and arynes, provide a route to cyclobutenes decorated with highly substituted cyclopropanes and arenes. acs.orgnih.gov These reactions can proceed with high regioselectivity and diastereoselectivity under mild conditions. acs.orgnih.gov

Access to Bicyclo[1.1.1]pentane Frameworks from Bicyclo[1.1.0]butanes

Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings in drug design. acs.org A primary and practical method for synthesizing the BCP framework is through the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane. semanticscholar.org For instance, the addition of dibromocarbene to BCBs offers a direct route to 2,2-dibromo substituted BCPs, bypassing the need for the often challenging to handle [1.1.1]propellane precursors. chemrxiv.org

This transformation is significant as 1,3-disubstituted BCBs are direct precursors to BCPs. nih.gov The reaction of iodo-bicyclo[1.1.1]pentanes with various nucleophiles can also lead to the formation of substituted bicyclo[1.1.0]butane products, demonstrating the close synthetic relationship between these two bicyclic systems. chemrxiv.orgresearchgate.netchemrxiv.org

Generation of Bicyclo[2.1.1]hexanes and Oxabicyclo[2.1.1]hexanes

The bicyclo[2.1.1]hexane scaffold is another important three-dimensional structure in medicinal chemistry. A common strategy for its synthesis is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes. nih.gov This reaction can be initiated by various means, including thermal conditions, Lewis acid catalysis, or photoredox catalysis. nih.govrsc.orgrsc.org For example, a Lewis acid-catalyzed (3+2) cycloaddition of BCBs with enamides provides an efficient route to 2-amino-bicyclo[2.1.1]hexanes. rsc.org Similarly, photocatalytic methods using visible light have been developed for the formal [2σ + 2π] cycloaddition between BCBs and alkenes or aldehydes, leading to bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. rsc.orgacs.orgacs.org

The formation of 2-oxabicyclo[2.1.1]hexanes can be achieved through a photocatalytic [2π + 2σ] cycloaddition reaction between BCBs and aldehydes, facilitated by cobalt under visible light. rsc.org This process involves the oxidation of the BCB to a radical cation intermediate, which then undergoes nucleophilic addition to the aldehyde. rsc.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” or its applications in synthetic organic chemistry as outlined in the requested structure.

The search results consistently refer to the broader class of compounds known as bicyclo[1.1.0]butanes (BCBs) and their derivatives, such as those bearing carboxylate, amide, or ketone functionalities. While there is extensive research on the use of these related BCB compounds in the construction of complex molecules, stereoselective synthesis, and the development of new reaction methodologies, no data, research findings, or discussions were found that specifically pertain to the 2,4-dicarbaldehyde derivative.

Therefore, it is not possible to generate the requested article as the foundational scientific information for "this compound" is not present in the accessed resources. Fulfilling the request would require extrapolating from other compounds, which would violate the core instructions of focusing solely on the specified subject and maintaining scientific accuracy.

Applications of Bicyclo 1.1.0 Butane 2,4 Dicarbaldehyde in Synthetic Organic Chemistry

Development of Novel Reaction Methodologies

Catalyst Development for Bicyclo[1.1.0]butane Transformations

The inherent strain of the bicyclo[1.1.0]butane core makes it amenable to a wide range of catalytic transformations. The development of novel catalytic systems is crucial for controlling the stereochemistry and regiochemistry of these reactions, unlocking their full synthetic potential. acs.org Recent advancements have focused on chiral Lewis acids, Brønsted acids, transition metals, and photocatalysis to achieve asymmetric transformations of BCBs. chinesechemsoc.org

Chiral Lewis and Brønsted Acid Catalysis: Chiral Lewis and Brønsted acids have emerged as powerful tools for the enantioselective functionalization of BCBs. For instance, N-triflyl phosphoramide (B1221513) has been successfully employed as a Brønsted acid catalyst for the enantioselective isomerization of BCB esters, amides, and ketones to enantioenriched cyclobutenes. chinesechemsoc.org Similarly, chiral Co(II)/PyIPI Lewis acid catalytic systems have been developed for the asymmetric (3+3) cycloaddition reactions of BCB derivatives with nitrones. chinesechemsoc.org These methods provide access to chiral cyclobutane (B1203170) and bicyclo[n.1.1]alkane scaffolds, which are valuable in medicinal chemistry. chinesechemsoc.orgacs.org

Transition Metal Catalysis: Transition metals have been widely used to catalyze the transformations of BCBs. Gold(I) catalysts, for example, have been shown to be effective in the [2σ+2π]-cycloaddition of BCBs with allenes, yielding densely functionalized bicyclo[2.1.1]hexanes with high regioselectivity and stereoselectivity. acs.org The dual activation mechanism of the gold catalyst plays a key role in this transformation. acs.org Copper(I) and gold(I) catalysts have also been used in chemodivergent reactions of BCB amides with azadienes to produce either bicyclo[2.1.1]hexanes or cyclobutenes. researchgate.net Ruthenium-catalyzed remote C-H functionalization of heteroarenes has been merged with the C-C bond cleavage of BCBs to synthesize highly substituted cyclobutanes. nih.gov

Photocatalysis: Photocatalysis offers a mild and efficient way to activate BCBs. Acridinium-based organic photocatalysts can be used for the formal [2σ+2π] cycloaddition of BCBs with alkenes or aldehydes. diva-portal.org This method allows for the synthesis of bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes. diva-portal.org The mechanism involves the oxidative activation of the BCB to a radical cation intermediate. diva-portal.org

Catalytic Systems for Bicyclo[1.1.0]butane Transformations
Catalyst TypeSpecific Catalyst/SystemTransformationProduct ScaffoldReference
Brønsted AcidN-triflyl phosphoramideIsomerizationCyclobutenes chinesechemsoc.org
Lewis AcidChiral Co(II)/PyIPI(3+3) CycloadditionHetero-Bicyclo[3.1.1]heptanes chinesechemsoc.org
Transition Metal[Au(PedroPhos)NTf2][2σ+2π] CycloadditionBicyclo[2.1.1]hexanes acs.org
Transition MetalCu(I) / Au(I)Chemodivergent cycloaddition/addition-eliminationBicyclo[2.1.1]hexanes / Cyclobutenes researchgate.net
Transition MetalRutheniumC-C cleavage and remote C-H activationSubstituted Cyclobutanes nih.gov
PhotocatalystAcridinium (B8443388) organophotocatalyst[2σ+2π] CycloadditionBicyclo[2.1.1]hexanes / Oxabicyclo[2.1.1]hexanes diva-portal.org

Functionalized Bicyclo[1.1.0]butane Derivatives in Scaffold Diversity

The unique reactivity of the bicyclo[1.1.0]butane core, combined with the ability to introduce a wide range of functional groups, makes these compounds ideal starting materials for the synthesis of diverse molecular scaffolds. acs.org The strain-release functionalization of BCBs provides access to a variety of carbocyclic and heterocyclic frameworks that are of interest in medicinal chemistry and materials science. researchgate.net

The high fraction of sp³-hybridized carbon atoms in the resulting scaffolds, such as cyclobutanes and bicyclo[n.1.1]alkanes, makes them attractive as bioisosteres for arenes in drug design. nih.gov These three-dimensional frameworks can offer improved physicochemical and pharmacokinetic properties compared to their planar aromatic counterparts. acs.org

Design and Synthesis of Privileged Frameworks for Chemical Library Development

The development of synthetic methods that allow for the divergent synthesis of distinct molecular scaffolds from a common starting material is a key goal in the generation of chemical libraries for drug discovery. researchgate.netacs.org Functionalized bicyclo[1.1.0]butanes are well-suited for this purpose, as their transformations can be controlled by the choice of catalyst and reaction conditions to yield a variety of privileged frameworks. acs.org

For example, the reaction of BCBs with α,β-unsaturated ketones can be directed by either a chiral Lewis acid or a chiral Brønsted acid catalyst to produce different classes of chiral products, including bicyclo[2.1.1]hexanes and cyclobutenes, with excellent stereoselectivity. acs.org This catalyst-controlled divergent approach enables the rapid generation of structurally diverse and enantioenriched building blocks for chemical library synthesis. acs.org

Furthermore, the strain-release spirocyclization of BCBs with azomethine imines, catalyzed by scandium, provides access to previously inaccessible 6,7-diazaspiro[3.4]octanes. rsc.org The ability to functionalize the BCB core itself, for instance through metalation and trapping with electrophiles, further expands the accessible chemical space. researchgate.net The development of such methodologies is crucial for populating chemical libraries with novel, three-dimensional scaffolds that can be used to probe biological systems and identify new therapeutic agents. acs.org

Examples of Privileged Frameworks from Bicyclo[1.1.0]butane Derivatives
Starting MaterialReaction PartnerCatalyst/ConditionsResulting FrameworkSignificanceReference
BCB amidesAzadienesCu(I) or Au(I)Bicyclo[2.1.1]hexanes or CyclobutenesCatalyst-controlled divergent synthesis researchgate.net
BCBsα,β-Unsaturated ketonesChiral Lewis acid or Brønsted acidChiral Bicyclo[2.1.1]hexanes or CyclobutenesAccess to diverse chiral architectures acs.org
BCBsAzomethine iminesScandium6,7-Diazaspiro[3.4]octanesSynthesis of novel spirocyclic scaffolds rsc.org
N-Aryl BCB sulfonamidesRadical precursorsPhotoredox catalysisSpirocyclobutyl benzosultamsAccess to structurally demanding motifs acs.org

Conclusion and Future Perspectives

Summary of Key Advances in Bicyclo[1.1.0]butane Research

Research into bicyclo[1.1.0]butanes has seen a resurgence, driven by their utility in constructing complex molecular architectures. Key to this has been the development of robust synthetic methods for the BCB core, including intramolecular cyclopropanation and functionalization of the bridgehead positions. The reactivity of BCBs is dominated by the facile cleavage of the central, highly strained C1-C3 bond, which can proceed through various mechanisms, including radical, ionic, and transition-metal-mediated pathways. This strain-release reactivity has been harnessed in a variety of transformations to generate substituted cyclobutanes and other complex carbocycles.

Recent breakthroughs have expanded the synthetic utility of BCBs even further. Photocatalysis has emerged as a powerful tool for the activation of BCBs, enabling novel cycloaddition reactions. Moreover, the development of methods for the enantioselective functionalization of BCBs has opened up new avenues for the synthesis of chiral molecules. These advances in the synthesis and reactivity of the core BCB scaffold provide a solid foundation for investigating the chemistry of more complex derivatives like bicyclo[1.1.0]butane-2,4-dicarbaldehyde.

Unexplored Reactivity and Synthetic Avenues for the Dicarbaldehyde

The presence of two aldehyde groups on the bicyclo[1.1.0]butane framework in this compound introduces a wealth of unexplored reactivity. The interplay between the strained core and the reactive aldehyde functionalities is expected to give rise to unique chemical behavior. For instance, the dicarbaldehyde could serve as a precursor to a variety of novel molecular architectures through reactions that selectively target either the BCB core or the aldehyde groups.

One can envision a range of synthetic transformations that have yet to be explored with this specific molecule. These include intramolecular reactions, where the two aldehyde groups react with each other or with the BCB core, potentially leading to the formation of complex polycyclic systems. Additionally, the dicarbaldehyde could be a valuable building block in multicomponent reactions, where its unique structure could be used to control the stereochemistry of the products.

Table 1: Potential Synthetic Transformations of this compound
Reaction TypePotential ReagentsExpected Product ClassPotential Significance
Intramolecular Aldol (B89426) CondensationBase or Acid CatalystBicyclic Ketone AlcoholsAccess to novel fused ring systems
Wittig-type ReactionsPhosphorus YlidesDivinyl Bicyclo[1.1.0]butanesPrecursors for polymerization or further functionalization
Reductive AminationAmines, Reducing AgentBicyclo[1.1.0]butane DiaminesNovel ligands for catalysis or biologically active molecules
Strain-Release CycloadditionsDienes, AlkenesComplex Polycyclic AldehydesRapid construction of molecular complexity

Potential for New Transformative Reactions and Methodologies

The unique structural and electronic properties of this compound suggest that it could be a platform for the development of entirely new chemical reactions and methodologies. The combination of high ring strain and the presence of two electron-withdrawing aldehyde groups could enable transformations that are not possible with simpler BCB derivatives. For example, the dicarbaldehyde could participate in novel pericyclic reactions, where the stereochemistry of the products is controlled by the rigid bicyclic framework.

Furthermore, the development of catalytic systems that can selectively activate and transform this compound would be a significant advance. This could involve the design of new catalysts that can differentiate between the two aldehyde groups or that can promote novel strain-release pathways. The successful development of such methodologies would not only expand the synthetic chemist's toolbox but could also lead to more efficient and sustainable chemical processes.

Interdisciplinary Research Opportunities

The potential applications of this compound and its derivatives extend beyond traditional organic synthesis. The rigid, three-dimensional structure of the BCB core makes it an attractive scaffold for the design of new materials and pharmaceuticals. For instance, polymers incorporating the this compound unit could exhibit unique thermal or mechanical properties.

In medicinal chemistry, the dicarbaldehyde could serve as a starting point for the synthesis of novel bioactive molecules. The strained BCB core can act as a bioisostere for other chemical groups, and the aldehyde functionalities provide handles for further derivatization and conjugation to other molecules. The exploration of these interdisciplinary research avenues will require collaboration between synthetic chemists, materials scientists, and chemical biologists.

Table 2: Potential Interdisciplinary Applications
FieldPotential ApplicationKey Feature of this compound
Materials ScienceMonomer for novel polymersRigid, strained core and reactive aldehyde groups
Medicinal ChemistryScaffold for drug discoveryThree-dimensional structure and functional handles for derivatization
CatalysisPrecursor to novel ligandsDefined stereochemistry and potential for chiral modification

Q & A

Q. What are the primary synthetic routes for bicyclo[1.1.0]butane derivatives, and how are they optimized for yield and purity?

Methodological Answer:

  • Bicyclo[1.1.0]butanes (BCBs) are commonly synthesized via double carbene additions to cyclopropenes or direct addition of bicyclo[1.1.0]butyllithium to imines (Table 6–8, ). Optimization involves steric and electronic tuning of substrates. For example, hindered amides improve regioselectivity in Rh(I)-catalyzed cycloisomerizations .
  • Enantioselective synthesis employs chiral auxiliaries like sulfinyl imines, achieving >90% enantiomeric excess ( , Section 1.2.5).

Q. How are thermodynamic properties (e.g., ΔfH°, combustion enthalpy) experimentally determined for strained systems like BCBs?

Methodological Answer:

  • Gas-phase ion energetics and calorimetry are key. For bicyclo[1.1.0]butane, combustion calorimetry yields ΔcH°gas = -2648.7 ± 0.79 kJ/mol, while photoionization mass spectrometry measures ionization energy (IE = 8.70 ± 0.01 eV) ( ).
  • Reaction enthalpies (e.g., ΔrH° = 1670 ± 17 kJ/mol for C4H5⁻ + H⁺ → C4H6) are derived from ion cyclotron resonance .

Q. What spectroscopic techniques are most effective for characterizing BCB derivatives?

Methodological Answer:

  • ESR spectroscopy identifies radical intermediates in metal-catalyzed reactions ( , Section 2.2.6).
  • NMR (¹H/¹³C) resolves bridgehead substituents, with downfield shifts (δ ~3–5 ppm) indicating strain-induced deshielding. IR spectroscopy detects carbonyl stretches in dicarbaldehyde derivatives (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do transition metal catalysts (Rh, Pt, Pd) influence the regioselectivity and mechanism of BCB isomerization?

Methodological Answer:

  • Rhodium(I) catalysts promote cycloisomerization via carbene intermediates, favoring pyrrole formation (). Platinum(II) exhibits alkynophilicity, enabling coupling with alkynes through σ-bond activation ().
  • Mechanistic studies using DFT computations reveal that Rh-catalyzed pathways involve lower activation barriers (ΔG‡ ~25 kcal/mol) compared to Pt .

Q. What strategies enable regioselective [2π+2σ] cycloadditions with BCB radical cations?

Methodological Answer:

  • Photoredox catalysis generates BCB radical cations via single-electron oxidation (e.g., using Ru(bpy)₃²⁺). Regioselectivity is controlled by alkene electronics: electron-deficient alkenes favor bridgehead attack (ΔΔG ~3 kcal/mol via DFT) ( ).
  • Hantzsch esters under visible light mediate strain-release cycloadditions, forming bicyclo[2.1.1]hexanes with >20:1 diastereoselectivity ().

Q. How can late-stage functionalization of BCBs be achieved without scaffold degradation?

Methodological Answer:

  • Palladium-catalyzed cross-coupling at bridgehead positions uses pre-formed BCBs with aryl/alkyl halides. Key ligands (e.g., XPhos) stabilize Pd intermediates, achieving >80% yield ( ).
  • σ-Bond nucleopalladation enables epoxidation/aziridination via strain release, forming spirocyclic products ().

Q. What computational methods resolve contradictions in proposed reaction mechanisms for BCB transformations?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) map reaction coordinates, identifying intermediates like bicyclic carbenes ( ).
  • Kinetic isotope effects (KIE) and Eyring analysis validate proposed transition states. For example, KIE ~1.2 supports concerted [2+2] pathways in Rh-catalyzed reactions ( , Section 2.2.5).

Q. How does conjugation impact the reactivity of substituted BCBs in ene and [2+2] cycloadditions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., aldehydes) increase strain energy (~70 kcal/mol), accelerating ene reactions with alkenes. Hammett plots (ρ ~0.8) confirm electronic effects ( , Section 2.2.7).
  • Conjugated dienes undergo regioselective [2+2] cycloadditions at the terminal position (ΔΔG ~5 kcal/mol via NCI analysis) .

Methodological Challenges & Data Interpretation

Q. How can conflicting data on BCB stability under thermal vs. photolytic conditions be reconciled?

Methodological Answer:

  • DSC (Differential Scanning Calorimetry) shows BCBs decompose above 150°C (ΔH ~200 J/g), while UV-vis spectroscopy monitors photolytic stability (λmax ~300 nm) ( ).
  • Contradictions arise from substituent effects: electron-donating groups enhance thermal stability but reduce photolytic reactivity .

Q. What experimental designs mitigate side reactions in BCB-based annulation reactions?

Methodological Answer:

  • Low-temperature conditions (-78°C) and bulky ligands (e.g., JohnPhos) suppress oligomerization in Pd-catalyzed couplings ().
  • Flow chemistry reduces residence time, minimizing decomposition in photoredox reactions ().

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